2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide
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Overview
Description
2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide is a synthetic organic compound that features a unique structure combining an indane moiety with a butanamide group
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It has been found that similar compounds can exert potent inhibitory activities on cell proliferation through increasing apoptosis .
Biochemical Pathways
It’s known that similar compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
The compound has been found to exert potent inhibitory activities on cell proliferation through increasing apoptosis . .
Action Environment
It’s known that similar compounds can enhance the body’s stress response, particularly oxidative stress, and nutritional stress .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to indole derivatives, it may interact with various enzymes, proteins, and other biomolecules . Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may also have a broad range of biochemical interactions .
Cellular Effects
Related indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on its structural similarity to other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indane derivative, which is then functionalized to introduce the butanamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indane derivatives and butanamide analogs, such as:
- 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)propionamide
Uniqueness
What sets 2-ethyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)butanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-ethyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-12(4-2)15(18)17-11-16(19)9-13-7-5-6-8-14(13)10-16/h5-8,12,19H,3-4,9-11H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFRZQGRSJQAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1(CC2=CC=CC=C2C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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